(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
Description
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is a chiral β-amino acid derivative characterized by:
- Molecular formula: C₁₄H₁₉NO₅
- Molecular weight: 281.30 g/mol
- CAS number: 59937-42-7 .
- Stereochemistry: The (2R,3R) configuration ensures distinct spatial arrangement, critical for biological activity and synthetic utility.
- Functional groups: A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a hydroxyl group at position 2, and a phenyl substituent at position 2.
This compound is widely used in peptide synthesis and medicinal chemistry due to its stability under acidic conditions (Boc group) and stereochemical precision .
Properties
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAFCKLQJCZGAP-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654582 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59937-42-7 | |
| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group and the phenyl group are introduced through subsequent steps involving selective functional group transformations and stereoselective reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
Scientific Research Applications
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The hydroxyl and phenyl groups contribute to the compound’s reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Table 1: Substituent-Based Comparison
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in ) increase acidity (pKa ~3.49 predicted) compared to electron-donating groups (e.g., -OCH₃ in ), influencing solubility and reactivity in coupling reactions.
- Bulkier substituents (e.g., naphthalen-2-yl in ) reduce crystallinity, often yielding oils instead of solids, complicating purification .
Stereochemical and Functional Group Modifications
Table 2: Stereochemical and Functional Group Comparisons
Key Observations :
- Stereochemical inversion (e.g., (2S,3S) vs. (2R,3R)) drastically alters optical rotation and diastereomeric ratios (dr 94:6 in vs. 65–71% yields for (2S,3S) in ).
- Removal of the hydroxyl group (e.g., in ) simplifies synthesis but reduces hydrogen-bonding capacity, impacting binding in peptide targets.
Biological Activity
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, commonly referred to as Boc-L-tyrosine, is an amino acid derivative that has garnered attention in various fields of biological research. Its structural properties contribute to its potential applications in pharmaceuticals, biochemistry, and material sciences.
- Molecular Formula : CHNO
- Molecular Weight : 281.30 g/mol
- CAS Number : 59937-42-7
Biological Activity Overview
Boc-L-tyrosine exhibits several biological activities that make it a valuable compound in research and therapeutic applications:
- Antimicrobial Properties : Research indicates that derivatives of 2-hydroxy-3-phenylpropionic acid possess antimicrobial activity against various Gram-positive and some Gram-negative bacteria. This suggests potential use in developing antibiotics or antimicrobial agents .
- Neuroprotective Effects : The compound is involved in the synthesis of neurotransmitters and may play a role in neuroprotection. Its structural similarity to neurotransmitters allows it to interact with biological pathways related to neurological functions .
- Pharmaceutical Applications : Boc-L-tyrosine serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders and other diseases. Its ability to modify the pharmacokinetic properties of drugs makes it a candidate for drug development .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that Boc-L-tyrosine derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing a promising therapeutic index for these compounds .
- Neuroprotective Studies : In vitro studies indicated that Boc-L-tyrosine could enhance neuronal survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
